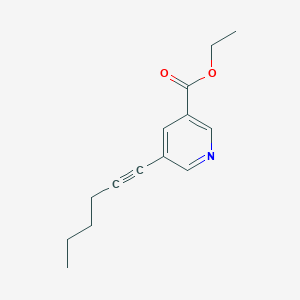

Ethyl 5-hex-1-ynylnicotinate

Description

The Significance of Nicotinic Acid Derivatives in Advanced Organic Chemistry

Nicotinic acid, also known as niacin or vitamin B3, and its derivatives are fundamental building blocks in organic synthesis. acs.org These pyridine-based compounds are not merely of biological interest but also serve as versatile scaffolds for creating a wide array of more complex molecules. acs.orgresearchgate.net The pyridine (B92270) ring, a six-membered heterocycle containing one nitrogen atom, imparts unique electronic properties that influence the reactivity of its substituents.

The derivatization of nicotinic acid allows for the introduction of various functional groups at different positions on the pyridine ring, leading to a diverse library of compounds with tailored properties. acs.orgnih.gov These derivatives are pivotal in the development of new synthetic methodologies and are frequently employed as key intermediates in the synthesis of pharmaceuticals and other high-value molecules. researchgate.netmdpi.com For instance, the strategic placement of substituents can modulate the compound's reactivity, solubility, and interaction with biological targets. acs.org

Contextualizing Pyridine-Based Heterocycles with Alkynyl Side Chains

The incorporation of alkynyl side chains onto pyridine-based heterocycles represents a significant area of research in synthetic organic chemistry. scirp.org The carbon-carbon triple bond of the alkyne introduces a region of high electron density and linearity into the molecule, offering a reactive site for a multitude of chemical transformations. scirp.org These transformations include, but are not limited to, cycloaddition reactions, cross-coupling reactions, and reductions, which are instrumental in constructing more complex molecular architectures. scirp.orgacs.org

The Strategic Importance of Ester Functionalities in Complex Molecule Synthesis

Ester functionalities are of paramount importance in the synthesis of complex organic molecules. solubilityofthings.comchemeurope.com They serve as versatile intermediates that can be readily converted into a variety of other functional groups, including carboxylic acids, amides, alcohols, and amines. mdpi.com This flexibility makes esters a cornerstone of retrosynthetic analysis and multistep synthesis. nih.gov

The ester group, with its carbonyl (C=O) and ether-like (C-O-C) linkages, exhibits a unique reactivity profile. solubilityofthings.com It can participate in a range of reactions such as hydrolysis, transesterification, and condensation reactions like the Claisen condensation, which is crucial for forming new carbon-carbon bonds. solubilityofthings.com Furthermore, esters can act as protecting groups for carboxylic acids during sensitive synthetic steps, preventing unwanted side reactions. wikipedia.org The ability to introduce and then modify or remove the ester group under specific conditions is a key strategy in the assembly of intricate molecular targets. nih.gov

Research Trajectories and Unexplored Avenues for Ethyl 5-hex-1-ynylnicotinate

While the individual components of this compound—the nicotinic acid core, the alkynyl side chain, and the ethyl ester—are well-studied in their own right, the specific combination present in this molecule opens up several avenues for further investigation. Research could be directed towards exploring its utility as a building block in the synthesis of novel heterocyclic systems through intramolecular cyclization reactions involving the alkyne and the pyridine ring or the ester group.

The reactivity of the alkynyl group could be exploited in "click" chemistry reactions or in the formation of organometallic complexes. Furthermore, the ester functionality could be modified to produce a library of related compounds with potentially different physical and chemical properties. The exploration of its participation in multicomponent reactions could also lead to the efficient construction of complex molecular scaffolds. A deeper understanding of the interplay between the different functional groups within this compound will be crucial for unlocking its full potential in synthetic organic chemistry.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-hex-1-ynylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2/c1-3-5-6-7-8-12-9-13(11-15-10-12)14(16)17-4-2/h9-11H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDGQOKBLSRSXJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC#CC1=CC(=CN=C1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00381402 | |

| Record name | ethyl 5-hex-1-ynylnicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

662138-52-5 | |

| Record name | ethyl 5-hex-1-ynylnicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Sophisticated Synthetic Methodologies for Ethyl 5 Hex 1 Ynylnicotinate

Strategic Disconnection Approaches for Alkynylnicotinate Scaffolds

Retrosynthetic analysis is a powerful method for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For Ethyl 5-hex-1-ynylnicotinate, two primary disconnection points are considered: the C(sp²)–C(sp) bond linking the pyridine (B92270) ring and the alkyne, and the ester functional group.

C(sp²)–C(sp) Bond Disconnection: This is the most common and logical approach. Cleavage of the bond between the pyridine C5-position and the alkyne's C1-position suggests a cross-coupling reaction. This disconnection leads to two key synthons: a 5-substituted pyridine ring, such as Ethyl 5-halonicotinate (e.g., iodo- or bromo-), and the terminal alkyne, 1-hexyne (B1330390). This strategy places the powerful and versatile transition metal-catalyzed cross-coupling reactions at the heart of the synthesis.

C–O Bond (Ester) Disconnection: An alternative disconnection involves breaking the ester linkage first. This retrosynthetic step leads to 5-hex-1-ynylnicotinic acid and ethanol. The resulting alkynyl-substituted nicotinic acid would then be subjected to the C(sp²)–C(sp) bond disconnection as described above, leading to a 5-halonicotinic acid and 1-hexyne. This approach implies that the esterification would be the final step in the synthetic sequence.

The choice between these strategies often depends on the compatibility of the functional groups with the planned reaction conditions and the availability of starting materials. The cross-coupling first approach is generally more direct.

Transition Metal-Catalyzed Cross-Coupling Strategies for C(sp²)–C(sp) Bond Formation

The formation of the C(sp²)–C(sp) bond is the crucial step in assembling the this compound backbone. Transition metal catalysis provides the most effective means to achieve this transformation.

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, making it exceptionally well-suited for the synthesis of 5-alkynylpyridines. wikipedia.org The reaction is typically performed with a palladium catalyst, a copper(I) cocatalyst, and an amine base under mild conditions. organic-chemistry.org

Mechanism: The reaction proceeds through two interconnected catalytic cycles:

Palladium Cycle: The active Pd(0) species undergoes oxidative addition with the aryl halide (e.g., ethyl 5-bromonicotinate) to form a Pd(II) complex.

Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne (1-hexyne) in the presence of the amine base to form a copper(I) acetylide intermediate.

Transmetalation and Reductive Elimination: The copper acetylide then transfers the alkyne group to the palladium(II) complex in a step called transmetalation. The resulting dialkynyl-aryl-palladium(II) complex undergoes reductive elimination to yield the final product, this compound, and regenerate the active Pd(0) catalyst. wikipedia.org

Optimization: A facile and efficient synthetic route for substituted alkynylpyridines involves using iodopyridines with terminal alkynes in the presence of 5 mol% PdCl₂(PPh₃)₂ and 5 mol% CuI with triethylamine (B128534) in DMF at 65 °C, which produces good to excellent yields. chem960.com The choice of catalyst, ligands, base, and solvent is critical for optimizing the reaction. While Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are common catalysts, their efficiency can be impacted by the electronic properties of the pyridine ring. soton.ac.uklibretexts.org The reaction can be carried out at room temperature, which is advantageous for complex molecule synthesis. wikipedia.org

| Parameter | Typical Conditions for Sonogashira Coupling |

| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ |

| Copper Co-catalyst | Copper(I) iodide (CuI) |

| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA), Piperidine (B6355638) |

| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF) |

| Temperature | Room Temperature to 65 °C |

While the Sonogashira coupling is the workhorse reaction, alternative and complementary methods using palladium, copper, and gold have been developed.

Palladium-Catalyzed (Copper-Free) Approaches: Concerns over the homocoupling of alkynes (Glaser coupling) promoted by the copper co-catalyst have led to the development of copper-free Sonogashira reactions. These variants often require carefully selected ligands and stronger bases to facilitate the deprotonation of the alkyne and the subsequent transmetalation step. Pyridine-based ligands have been shown to enable the palladium(II)-catalyzed alkynylation of C(sp³)-H bonds, showcasing the versatility of palladium catalysis beyond traditional Sonogashira conditions. nih.gov

Copper-Catalyzed Approaches: Copper can also be used as the primary catalyst for alkynylation reactions. A copper(I)-catalyzed method has been described to directly functionalize pyridines with terminal alkynes, providing an alternative to cross-coupling approaches. acs.org These reactions may proceed through different mechanisms, potentially involving oxidative coupling or C-H activation pathways, and can offer different substrate scope and functional group tolerance. acs.orgrsc.org

Gold-Catalyzed Approaches: Homogeneous gold catalysis has emerged as a powerful tool in organic synthesis. nih.gov Gold catalysts, often operating through a Au(I)/Au(III) redox cycle, can facilitate oxidative C-H arylation and alkynylation reactions. nih.gov A dual gold/silver-catalyzed cascade C(sp³)–H alkynylation of pyridine derivatives has been reported, highlighting a novel pathway for forming C-C bonds under mild conditions. acs.orgacs.org These methods can be advantageous as they may not require a pre-halogenated pyridine substrate.

The ligand coordinated to the metal center plays a pivotal role in catalysis, influencing the stability, activity, and selectivity of the catalyst.

Phosphine (B1218219) Ligands: Triphenylphosphine (PPh₃) is a standard ligand for Sonogashira reactions. However, more specialized phosphine ligands, such as bulky electron-rich phosphines like tricyclohexylphosphine (B42057) (PCy₃), can improve catalytic efficiency, particularly for less reactive aryl chlorides or bromides. semanticscholar.org

N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donating ligands that form very stable complexes with palladium, leading to highly active and long-lived catalysts. wikipedia.org These ligands have been successfully used to improve the efficiency of Sonogashira couplings, often allowing for lower catalyst loadings and the use of more challenging substrates.

Pyridine-Based Ligands: A variety of pyridine-containing ligands have been developed to enhance palladium-catalyzed reactions. researchgate.net For instance, pyridine-based ligands have been shown to enable the palladium(II)-catalyzed β- and γ-alkynylation of amide C(sp³)–H bonds, demonstrating their utility in directing and facilitating C-H activation processes. nih.gov Pyridylidene ligands, a type of nonclassical N-heterocyclic carbene, have also been shown to accelerate gold-catalyzed C–H arylation reactions due to their strong electron-donating properties. nih.gov

Esterification Protocols for Nicotinic Acid Precursors

If the synthetic strategy involves a late-stage esterification, a reliable method is needed to convert a nicotinic acid precursor into the corresponding ethyl ester.

Fischer-Speier esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester. organic-chemistry.org It is a classic, cost-effective method for producing esters, especially on a large scale. masterorganicchemistry.com

Mechanism: The reaction mechanism involves several equilibrium steps:

Protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄). libretexts.org

Nucleophilic attack by the alcohol (ethanol) on the protonated carbonyl carbon to form a tetrahedral intermediate. organic-chemistry.org

A proton transfer occurs from the oxonium ion to one of the hydroxyl groups. masterorganicchemistry.com

Elimination of water as a leaving group, regenerating the carbonyl group.

Deprotonation of the carbonyl oxygen yields the final ester product and regenerates the acid catalyst. libretexts.org

Modern Coupling Reagents for Ethyl Ester Formation

The formation of the ethyl ester from a nicotinic acid precursor is a critical step. While classic Fischer-Speier esterification is an option, modern coupling reagents offer milder conditions and are often more suitable for complex molecules with sensitive functional groups. These reagents activate the carboxylic acid, facilitating nucleophilic attack by ethanol. Key classes of reagents include carbodiimides, uronium/aminium salts, and phosphonium (B103445) salts. peptide.comresearchgate.net

Uronium and aminium-based reagents, such as HATU, HBTU, and TBTU, are highly efficient and known for minimizing side reactions and racemization in peptide synthesis, a quality that extends to general ester formation. peptide.comresearchgate.net COMU, another uronium salt, is particularly effective for esterifying various alcohols. luxembourg-bio.com Carbodiimides like Dicyclohexylcarbodiimide (DCC) and the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are also commonly employed, often with an additive like 4-(Dimethylamino)pyridine (DMAP) to accelerate the reaction. peptide.comgoogle.com The choice of reagent and base can be tailored to achieve selectivity, for instance, in the monoesterification of diols. organic-chemistry.org A recently developed reagent, 5-nitro-4,6-dithiocyanatopyrimidine (NDTP), allows for extremely rapid esterification, often within one minute under mild conditions. acs.org

Table 1: Comparison of Modern Coupling Reagents for Ethyl Esterification

| Coupling Reagent | Full Name | Typical Additive/Base | Key Advantages | Considerations |

|---|---|---|---|---|

| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | DMAP | Water-soluble byproducts, easy workup. | Can be a potent allergen. |

| DCC | Dicyclohexylcarbodiimide | DMAP | Inexpensive and effective. | Insoluble dicyclohexylurea byproduct requires filtration. peptide.com |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) | DIPEA, NMM | Fast reaction rates, low racemization, high yields. researchgate.net | Higher cost compared to carbodiimides. |

| HBTU / TBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate / tetrafluoroborate | DIPEA, NMM | Very efficient, minimal side reactions. peptide.comluxembourg-bio.com | Structurally aminium salts, not uronium as the names suggest. peptide.com |

| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | DIPEA | Effective for hindered alcohols and acids. luxembourg-bio.com | Relatively newer reagent. |

Enzymatic and Biocatalytic Esterification Methods

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis. frontiersin.orgnih.gov Enzymatic methods for esterification proceed under mild conditions (neutral pH, room temperature), which helps to preserve sensitive functional groups within the molecule. frontiersin.orgnih.gov Hydrolase enzymes, particularly lipases and esterases, are commonly used for this transformation. google.com

These enzymes can catalyze the esterification of nicotinic acid precursors with ethanol. The reaction is often carried out in non-aqueous solvents to shift the equilibrium toward ester formation. google.com Water, a byproduct of the reaction, may need to be removed using methods like molecular sieves or vacuum to drive the reaction to completion. google.com The high selectivity of enzymes can be advantageous when other reactive sites are present in the substrate. For instance, human serum albumin has demonstrated esterase-like activity towards nicotinic acid esters. ebi.ac.uk The industrial production of nicotinic acid itself is increasingly shifting towards biocatalytic processes, highlighting the viability of these methods. frontiersin.orgnih.govnih.gov

Table 2: Enzymes in the Biocatalytic Esterification of Nicotinic Acid Derivatives

| Enzyme Class | Example Enzyme | Typical Solvent | Reaction Conditions | Key Advantages |

|---|---|---|---|---|

| Lipase (B570770) | Candida antarctica lipase B (CALB) | Hexane (B92381), Toluene | 25-60°C, molecular sieves | High stability, broad substrate scope, excellent selectivity. |

| Esterase | Hog Liver Esterase | Hexane | 20-80°C, water removal. google.com | Effective for transesterification from activated esters. google.com |

| Protease | Subtilisin | Acetonitrile | Room Temperature | Can catalyze ester synthesis in organic solvents. |

Advanced Functional Group Interconversions Leading to the Alkynyl Moiety

The introduction of the hex-1-ynyl group at the C5 position of the nicotinate (B505614) ring is a key transformation. The most prominent and versatile method for forming such an aryl-alkyne C-C bond is the Sonogashira coupling. This reaction involves the palladium-catalyzed cross-coupling of a vinyl or aryl halide with a terminal alkyne.

In the context of synthesizing this compound, the process would typically start with a halogenated precursor, such as Ethyl 5-bromonicotinate or Ethyl 5-iodonicotinate. This precursor is then reacted with 1-hexyne in the presence of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine or diisopropylamine). The base is crucial as it serves both to neutralize the hydrogen halide produced and as the reaction solvent in some cases. This method has been successfully applied to the synthesis of various alkyne-substituted pyridines. nih.gov

Alternative strategies for pyridine functionalization are continually being developed, including rhodium-catalyzed annulation reactions to build fused pyridinium (B92312) systems and base-promoted cyclocondensation of alkynes to form pyridine rings. researchgate.netmdpi.com However, for direct installation of an alkynyl group onto a pre-formed pyridine ring, Sonogashira coupling remains the gold standard due to its reliability and broad functional group tolerance.

Table 3: Typical Conditions for Sonogashira Coupling to Synthesize this compound

| Component | Example Reagents | Role in Reaction |

|---|---|---|

| Aryl Halide | Ethyl 5-bromonicotinate | Electrophilic partner |

| Alkyne | 1-Hexyne | Nucleophilic partner |

| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | Catalyzes the cross-coupling cycle |

| Copper(I) Co-catalyst | CuI | Facilitates the formation of the copper(I) acetylide intermediate |

| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) | Neutralizes HX byproduct, acts as solvent |

| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF) | Solubilizes reactants |

Chemo-, Regio-, and Stereoselectivity in the Synthesis of Substituted Nicotinates

Achieving high selectivity is paramount in the synthesis of polysubstituted heterocycles like this compound to avoid the formation of undesired isomers and simplify purification.

Chemoselectivity refers to the preferential reaction of one functional group over another. study.com In the synthesis of the target molecule, a key chemoselective challenge would be during the Sonogashira coupling. The palladium catalyst must selectively activate the C-Br or C-I bond without reacting with the ester or the triple bond of the product. Modern palladium catalysts are highly effective in this regard.

Regioselectivity concerns the control of the position of substitution on the pyridine ring. The addition of nucleophiles to activated pyridinium salts can lead to mixtures of 1,2-, 1,4-, or 1,6-dihydropyridine isomers. nih.gov However, catalyst control can overcome this issue; for example, different rhodium catalysts can direct the addition of boron-based nucleophiles to different positions on a pyridinium salt. nih.gov In cycloaddition reactions to form substituted nicotinates, the regioselectivity is often governed by the electronic properties of the reactants, which can be predicted using theoretical models like Molecular Electron Density Theory. mdpi.com For a pre-formed nicotinate ring, the inherent electronic properties direct electrophilic substitution primarily to the C5 position, while nucleophilic substitution is favored at C2, C4, and C6.

Stereoselectivity , the preferential formation of one stereoisomer over another, is critical when chiral centers are present. study.com While the parent this compound is achiral, stereoselectivity becomes crucial in the synthesis of more complex analogs or potential precursors. For instance, [3+2] cycloaddition reactions involving substituted nitroethenes and pyridyl-nitrones can proceed with full regio- and stereocontrol to yield specific stereoisomers. mdpi.comosi.lv Asymmetric catalysis, such as the Rh-catalyzed dearomatization of nicotinate salts, can produce dihydropyridine (B1217469) products with high enantioselectivity (ee). nih.govacs.org

Reactivity Profiles of the Pyridine Nucleus in this compound

The pyridine nucleus in this molecule is substituted with two electron-withdrawing groups: the nitrogen heteroatom itself and the ethyl carboxylate group at the 3-position. This electronic arrangement significantly deactivates the ring towards electrophilic attack and activates it for nucleophilic substitution, should a suitable leaving group be present.

Electrophilic Aromatic Substitution (EAS): The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, making it significantly less reactive towards electrophiles than benzene (B151609). youtube.comquimicaorganica.org This deactivation is further intensified by the presence of the meta-directing ethyl nicotinate group. Consequently, electrophilic aromatic substitution on this compound is exceptionally challenging and requires harsh reaction conditions. youtube.com Any potential substitution would be directed to the C-2, C-4, and C-6 positions, which are meta to the carboxylate group but ortho/para to the deactivating nitrogen atom. Under forced conditions, such as high-temperature sulfonation, a mixture of products with low yields would be expected.

A common strategy to overcome this low reactivity is the initial oxidation of the pyridine nitrogen to form the corresponding N-oxide. wikipedia.org This transformation increases the electron density of the ring, activating it towards EAS, and directs incoming electrophiles to the C-4 and C-6 positions. Subsequent reduction of the N-oxide group would yield the substituted pyridine.

Nucleophilic Aromatic Substitution (SNAr): Aromatic rings that are electron-poor are primed for nucleophilic aromatic substitution. byjus.commasterorganicchemistry.com The presence of electron-withdrawing groups is crucial for stabilizing the negatively charged intermediate, known as a Meisenheimer complex. pressbooks.publibretexts.org While this compound itself lacks a conventional leaving group for a substitution reaction, its core structure is activated towards such transformations. If a derivative containing a good leaving group (e.g., a halogen) at the C-2 or C-6 position were used, it would readily undergo SNAr with various nucleophiles. The rate of reaction is accelerated by electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.com

Table 1: Predicted Regioselectivity in Aromatic Substitution Reactions This table illustrates the expected major products for substitution reactions on a hypothetical halogenated analog, Ethyl 2-chloro-5-hex-1-ynylnicotinate, based on established principles of pyridine chemistry.

| Reaction Type | Reagent | Product Position | Expected Major Product |

| Nucleophilic Substitution | NaOCH₃ | C-2 | Ethyl 2-methoxy-5-hex-1-ynylnicotinate |

| Nucleophilic Substitution | NH₃ | C-2 | Ethyl 2-amino-5-hex-1-ynylnicotinate |

The pyridine ring in this compound can undergo both oxidative and reductive transformations under specific conditions.

Oxidation: The nitrogen atom of the pyridine ring can be readily oxidized using reagents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide to yield the corresponding This compound N-oxide . As previously mentioned, this transformation alters the electronic properties of the ring, making it more susceptible to certain electrophilic substitutions and other modifications. wikipedia.orgrsc.org

Reduction: Catalytic hydrogenation of the pyridine ring to a piperidine ring is a feasible transformation. However, this process requires conditions that would simultaneously reduce the alkyne's triple bond. For instance, using catalysts like Rhodium on carbon (Rh/C) or high-pressure hydrogenation with Raney Nickel would likely lead to the full saturation of both the ring and the side chain, yielding Ethyl 5-butylpiperidine-3-carboxylate . Achieving selective reduction of only the pyridine ring while preserving the alkyne is a significant synthetic challenge that would require specialized catalytic systems.

Transformations of the Terminal Alkynyl Group at the 5-Position

The terminal alkyne is arguably the most reactive functional group in the molecule, offering numerous pathways for molecular elaboration.

The carbon-carbon triple bond can be selectively reduced to either a cis- or trans-alkene.

Syn-Addition (cis-alkene formation): Catalytic hydrogenation using a poisoned catalyst, such as Lindlar's catalyst (Pd/CaCO₃/Pb(OAc)₂), will deliver hydrogen atoms to the same face of the alkyne, resulting in the formation of (Z)-Ethyl 5-(hex-1-en-1-yl)nicotinate.

Anti-Addition (trans-alkene formation): A dissolving metal reduction, such as using sodium in liquid ammonia, proceeds via a radical anion intermediate, leading to the thermodynamically more stable trans-alkene, (E)-Ethyl 5-(hex-1-en-1-yl)nicotinate.

The alkynyl group is an excellent participant in cycloaddition reactions, enabling the construction of complex polycyclic and heterocyclic systems.

[3+2] Cycloadditions: The terminal alkyne is a prime substrate for 1,3-dipolar cycloadditions. A prominent example is the copper- or ruthenium-catalyzed azide-alkyne cycloaddition (CuAAC or RuAAC), often termed "click chemistry." Reaction with an organic azide, such as benzyl azide, would yield a highly stable 1,2,3-triazole ring, producing either the 1,4- or 1,5-disubstituted regioisomer depending on the catalyst. This reaction is known for its high efficiency and functional group tolerance. Pyridinium ylides can also react with alkynes in [3+2] cycloadditions to form indolizine (B1195054) derivatives. mdpi.comresearchgate.net

[2+2+2] Cycloadditions: Transition-metal-catalyzed [2+2+2] cycloadditions provide a powerful method for synthesizing substituted benzene rings. acsgcipr.org For example, the cobalt- or rhodium-catalyzed co-cyclotrimerization of this compound with two molecules of acetylene would formally construct a new benzene ring fused to the pyridine core, although regioselectivity can be a challenge.

The terminal alkyne readily undergoes addition reactions with various protic reagents.

Hydration: The addition of water across the triple bond, typically catalyzed by mercury(II) salts (HgSO₄) in aqueous acid or more modern gold or platinum catalysts, follows Markovnikov's regioselectivity. The initial product is an enol, which rapidly tautomerizes to the more stable ketone, yielding Ethyl 5-(2-oxohexyl)nicotinate .

Hydrohalogenation: The addition of hydrogen halides (H-X) also proceeds with Markovnikov regioselectivity, placing the halogen on the more substituted carbon of the initial triple bond to give a vinyl halide. A second addition can occur to yield a geminal dihalide.

Hydroamination: The addition of N-H bonds from amines across the alkyne is a key method for synthesizing enamines and imines. These reactions often require transition metal catalysts (e.g., gold, ruthenium, or iridium) to proceed efficiently. The regioselectivity can often be controlled by the choice of catalyst and reaction conditions.

Table 2: Summary of Key Transformations of the Alkynyl Group This table provides an overview of common reactions involving the terminal alkyne of this compound and their expected primary products.

| Reaction Type | Reagents | Product Functional Group | Product Name |

| cis-Hydrogenation | H₂, Lindlar's Catalyst | (Z)-Alkene | (Z)-Ethyl 5-(hex-1-en-1-yl)nicotinate |

| trans-Hydrogenation | Na, NH₃ (l) | (E)-Alkene | (E)-Ethyl 5-(hex-1-en-1-yl)nicotinate |

| Hydration (Markovnikov) | H₂O, H₂SO₄, HgSO₄ | Methyl Ketone | Ethyl 5-(2-oxohexyl)nicotinate |

| [3+2] Cycloaddition | Benzyl Azide, Cu(I) catalyst | 1,2,3-Triazole | Ethyl 5-(1-benzyl-4-butyl-1H-1,2,3-triazol-5-yl)nicotinate |

An in-depth analysis of the chemical behavior of this compound reveals a complex interplay of its constituent functional groups: the pyridine ring, the terminal alkyne, and the ethyl ester. This article elucidates the reaction mechanisms and chemical transformations inherent to this molecule, focusing on its polymerization and oligomerization tendencies, the reactivity of its ethyl ester group, intramolecular cyclization pathways, and opportunities for catalytic activation to forge novel reaction pathways.

Advanced Spectroscopic and Spectrometric Characterization

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

The ultraviolet-visible (UV-Vis) spectrum of Ethyl 5-hex-1-ynylnicotinate is predicted to be primarily influenced by the electronic transitions within the pyridine (B92270) ring, modulated by the presence of the ethyl ester and the conjugated hex-1-ynyl substituent. The pyridine nucleus, an aromatic heterocycle, exhibits characteristic π → π* and n → π* transitions.

The π → π* transitions, which involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals, are typically observed at shorter wavelengths and have high molar absorptivity (ε). For pyridine itself, these transitions are found around 200 nm and 250 nm. The n → π* transitions, resulting from the excitation of a non-bonding electron from the nitrogen atom to an antibonding π* orbital, occur at longer wavelengths (around 270 nm for pyridine) and are of significantly lower intensity.

The ethyl ester group at the 3-position is anticipated to have a minor auxochromic effect on the UV-Vis spectrum. Based on these considerations, the predicted UV-Vis absorption data for this compound in a non-polar solvent like hexane (B92381) are summarized in the table below.

Table 1: Predicted UV-Vis Absorption Data for this compound

| Predicted λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition Type | Chromophore |

|---|---|---|---|

| ~210 | High | π → π* | Conjugated Pyridine-Alkyne System |

| ~265 | Moderate | π → π* | Conjugated Pyridine-Alkyne System |

X-ray Crystallography for Definitive Three-Dimensional Structural Elucidation

The definitive three-dimensional structure of this compound in the solid state can be determined by single-crystal X-ray crystallography. Although specific crystallographic data for the title compound is not available, an analysis of the crystal structure of the parent compound, nicotinic acid, and its ethyl ester, ethyl nicotinate (B505614), provides valuable insights into the expected crystal packing and molecular geometry.

Nicotinic acid has been shown to crystallize in the monoclinic system with the space group P2₁/c. The crystal structure is characterized by hydrogen-bonded dimers, a common feature for carboxylic acids. For this compound, the absence of the acidic proton precludes the formation of such dimers. Instead, the crystal packing will be governed by weaker intermolecular forces such as dipole-dipole interactions and van der Waals forces.

A search of the Crystallography Open Database (COD) reveals an entry for ethyl nicotinate (COD ID: 4339036). While detailed analysis of this specific entry is pending, the general expectation for the crystal structure of this compound would involve an ordered packing arrangement of the molecules in a common crystal system such as monoclinic or orthorhombic.

Table 2: Predicted Crystallographic Parameters for this compound (based on analogy with Nicotinic Acid)

| Parameter | Predicted Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar centrosymmetric space group |

| a (Å) | ~7-10 |

| b (Å) | ~11-15 |

| c (Å) | ~7-10 |

| α (°) | 90 |

| β (°) | ~110-120 |

| γ (°) | 90 |

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding Characteristics

Density Functional Theory (DFT) is a powerful quantum mechanical method used to analyze the electronic structure of molecules. For Ethyl 5-hex-1-ynylnicotinate, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to determine its optimized molecular geometry in the gas phase or in solution. researchgate.net This process identifies the most stable three-dimensional arrangement of the atoms by minimizing the total electronic energy.

From this optimized geometry, key structural parameters like bond lengths, bond angles, and dihedral angles are extracted. These theoretical values provide a quantitative description of the molecular framework. Furthermore, DFT is used to calculate the distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps. nih.gov These maps highlight the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, offering insights into its intermolecular interactions and reactive sites. nih.gov

Table 1: Hypothetical DFT-Calculated Structural Parameters for this compound.

| Parameter | Bond/Atoms Involved | Calculated Value |

|---|---|---|

| Bond Lengths (Å) | ||

| C≡C (alkyne) | 1.21 Å | |

| C=O (ester) | 1.22 Å | |

| C-O (ester) | 1.35 Å | |

| N-C (pyridine) | 1.34 Å | |

| **Bond Angles (°) ** | ||

| Pyridine-C-C (alkyne) | 178.5° | |

| O=C-O (ester) | 124.0° | |

| Dihedral Angles (°) |

Note: The data in this table is illustrative and represents typical values that would be expected from DFT calculations.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Dynamic Behavior

While DFT provides a static picture of the molecule's most stable state, Molecular Dynamics (MD) simulations are used to explore its dynamic behavior and conformational flexibility over time. mdpi.com For this compound, the hexynyl and ethyl ester side chains introduce significant conformational freedom. MD simulations model the atomic movements by solving Newton's equations of motion, providing a trajectory of the molecule's conformations. mdpi.com

These simulations can be performed in a vacuum or, more realistically, in the presence of explicit solvent molecules to understand how the environment influences the molecule's shape and dynamics. researchgate.net The results allow for the mapping of the potential energy surface, identifying various low-energy conformers and the energy barriers between them. nih.gov This information is crucial for understanding how the molecule's shape might change upon binding to a biological target or participating in a chemical reaction.

Computational Elucidation of Reaction Mechanisms and Transition State Analysis

Computational methods, particularly DFT, are invaluable for mapping the potential energy surfaces of chemical reactions, providing a step-by-step elucidation of reaction mechanisms. mdpi.commdpi.com For this compound, researchers could investigate various potential reactions, such as the hydrolysis of the ester group, electrophilic addition to the alkyne, or substitution on the pyridine (B92270) ring.

This analysis involves identifying all reactants, intermediates, and products and, crucially, locating the transition state structures that connect them. mdpi.com The energy of the transition state determines the activation energy barrier for the reaction, which is directly related to the reaction rate. mdpi.com By comparing the activation energies of different possible pathways, the most favorable reaction mechanism can be determined. researchgate.net

Table 2: Hypothetical Activation Energies for Competing Reaction Pathways.

| Reaction Pathway | Description | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Pathway A | Acid-catalyzed ester hydrolysis | 22.5 |

| Pathway B | Base-catalyzed ester hydrolysis | 15.8 |

Note: The data in this table is for illustrative purposes to show how computational analysis can distinguish between different reaction mechanisms.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) and Validation with Experimental Data

A key application of computational chemistry is the prediction of spectroscopic data, which can be compared with experimental results to validate the accuracy of the computational model. nih.gov

NMR Spectroscopy: DFT calculations can predict the ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts. researchgate.net These predictions are invaluable for assigning peaks in experimental spectra and confirming the molecular structure. dp.tech

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated, corresponding to the absorption bands seen in an infrared (IR) spectrum. researchgate.net This allows for the assignment of specific vibrational modes, such as the characteristic stretches of the alkyne C≡C and ester C=O bonds. researchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate the energies of electronic transitions, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. researchgate.net This provides insight into the molecule's electronic structure and chromophores.

A strong correlation between the predicted and experimental spectra provides confidence in the computed electronic structure and other derived properties. nih.gov

Table 3: Hypothetical Comparison of Predicted and Experimental Spectroscopic Data.

| Spectrum | Parameter | Predicted Value | Experimental Value |

|---|---|---|---|

| ¹³C NMR | Alkyne C≡C | 85.2 ppm, 88.9 ppm | 84.7 ppm, 89.1 ppm |

| Ester C=O | 165.4 ppm | 165.1 ppm | |

| IR | Alkyne C≡C stretch | 2155 cm⁻¹ | 2150 cm⁻¹ |

| Ester C=O stretch | 1728 cm⁻¹ | 1725 cm⁻¹ |

| UV-Vis | π → π* transition (λ_max) | 278 nm | 275 nm |

Note: This table illustrates the typical agreement sought between theoretical predictions and experimental measurements.

Quantitative Structure-Reactivity Relationships (QSRR) for Predicting Chemical Behavior

Quantitative Structure-Reactivity Relationships (QSRR) are predictive models that correlate a molecule's structural or physicochemical properties with its chemical reactivity. chemrxiv.org To develop a QSRR model for a series of compounds related to this compound, one would first calculate a variety of molecular descriptors for each compound. These descriptors can be electronic (e.g., atomic charges, dipole moment), steric, or topological.

These descriptors are then used as variables in a statistical analysis to build a mathematical equation that relates them to an experimentally measured reactivity parameter, such as a reaction rate constant. researchgate.net Once a statistically robust QSRR model is developed, it can be used to predict the reactivity of new, unsynthesized compounds within the same chemical class, guiding synthetic efforts toward molecules with desired properties. chemrxiv.org

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental framework for understanding chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com

The HOMO is the orbital from which the molecule is most likely to donate electrons, making it a key indicator of nucleophilic behavior. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating electrophilic behavior. youtube.com The energy of the HOMO is related to the molecule's ionization potential, while the LUMO energy relates to its electron affinity. thescipub.com

The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a critical parameter that reflects the molecule's kinetic stability and chemical reactivity. mdpi.com A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com Analysis of the spatial distribution of the HOMO and LUMO in this compound would pinpoint the specific atoms most likely to be involved in nucleophilic and electrophilic attacks. youtube.com

Table 4: Hypothetical Frontier Molecular Orbital Properties.

| Parameter | Calculated Value (eV) | Implication |

|---|---|---|

| E_HOMO | -6.85 eV | Electron-donating ability |

| E_LUMO | -1.22 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 5.63 eV | Indicates high kinetic stability |

Note: The data presented is illustrative. A large energy gap generally correlates with higher stability and lower chemical reactivity.

Advanced Applications in Chemical Research and Methodology Development

Ethyl 5-hex-1-ynylnicotinate as a Versatile Synthetic Synthon

The strategic placement of the hexynyl group on the electron-deficient pyridine (B92270) ring of ethyl nicotinate (B505614) endows this compound with a rich and diverse reactivity profile. This has enabled its use as a key intermediate in the synthesis of a wide array of complex organic molecules.

Construction of Polyheterocyclic and Fused-Ring Systems

The presence of both an alkyne and a pyridine ring within the same molecule makes this compound an ideal precursor for the construction of polyheterocyclic and fused-ring systems. The alkyne functionality can participate in a variety of cyclization reactions, including cycloadditions, transition-metal-catalyzed annulations, and radical-mediated cyclizations. For instance, intramolecular reactions involving the nitrogen of the pyridine ring and the alkyne can lead to the formation of novel indolizine (B1195054) or quinolizine derivatives, which are core structures in many biologically active alkaloids.

Furthermore, intermolecular reactions with dienophiles or other unsaturated partners can be employed to construct more elaborate fused systems. The specific reaction conditions and catalysts used can direct the regioselectivity and stereoselectivity of these transformations, allowing for the synthesis of a diverse library of heterocyclic compounds from a single starting material.

Incorporation into Complex Natural Product Analogs and Bioactive Scaffolds (excluding clinical studies)

The structural motifs accessible from this compound are prevalent in numerous natural products and pharmacologically active compounds. Researchers have leveraged this synthon to create analogs of natural products with potentially improved or modified biological activities. By incorporating the this compound core, chemists can systematically explore the structure-activity relationships of these complex molecules.

The alkyne handle also provides a convenient point for post-synthetic modification, allowing for the introduction of various functional groups through "click" chemistry or other alkyne-specific transformations. This modular approach facilitates the rapid generation of diverse libraries of bioactive scaffolds for high-throughput screening in drug discovery programs.

Precursor for Optoelectronic Materials and Supramolecular Assemblies

The conjugated system formed by the pyridine ring and the alkyne in this compound suggests its potential as a building block for organic optoelectronic materials. Polymerization or oligomerization through the alkyne functionality can lead to the formation of conjugated polymers with interesting photophysical and electronic properties. The nitrogen atom in the pyridine ring can also be utilized to tune the electronic characteristics of these materials through protonation or coordination to metal centers.

In the realm of supramolecular chemistry, the directional hydrogen bonding capabilities of the nicotinic acid ester and the potential for π-π stacking interactions make this compound an attractive component for the design of self-assembling systems. These assemblies can form well-defined nanostructures such as wires, sheets, or gels, with potential applications in sensing, catalysis, and materials science.

Ligand Design and Coordination Chemistry

The nitrogen atom of the pyridine ring and the ester functionality of this compound provide excellent coordination sites for metal ions. This has spurred its exploration in the field of ligand design and coordination chemistry.

Synthesis of Novel Chelating Ligands Based on the Nicotinate Framework

By modifying the ester group or introducing additional donor atoms, this compound can be converted into a range of novel chelating ligands. For example, hydrolysis of the ester to the corresponding carboxylic acid, followed by amidation with a molecule containing other donor groups (e.g., another pyridine, an amine, or a thiol), can generate multidentate ligands. These ligands can form stable complexes with a variety of transition metals, lanthanides, and actinides. The steric and electronic properties of these complexes can be fine-tuned by varying the substituents on the pyridine ring and the nature of the appended donor groups.

| Ligand Modification Strategy | Resulting Ligand Type | Potential Metal Coordination |

| Ester Hydrolysis & Amidation | Multidentate N,O-donors | Transition Metals, Lanthanides |

| Introduction of ortho-substituents | Bidentate N,X-donors (X=N, O, S) | d-block elements |

| Functionalization of the alkyne | Pincer-type ligands | Platinum group metals |

Exploration of Metal-Organic Frameworks (MOFs) Utilizing this compound as a Building Block

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters connected by organic linkers. The bifunctional nature of molecules derived from this compound (e.g., the corresponding dicarboxylic acid) makes them excellent candidates for use as organic linkers in the synthesis of MOFs. The length and rigidity of the hexynyl spacer can be used to control the pore size and topology of the resulting framework.

The uncoordinated alkyne groups within the pores of such MOFs can serve as reactive sites for post-synthetic modification, allowing for the introduction of specific functionalities to tailor the properties of the material for applications in gas storage, separation, and catalysis. The inherent porosity and high surface area of these materials, combined with the chemical accessibility of the alkyne, offer a powerful platform for the development of advanced functional materials.

| MOF Design Parameter | Influence on Framework Properties | Potential Application |

| Linker Length (Hexynyl chain) | Pore size and volume | Gas storage, Separation |

| Functionalization of Alkyne | Surface chemistry and reactivity | Catalysis, Sensing |

| Metal Node Choice | Framework stability and electronic properties | Luminescence, Magnetism |

Development of Novel Synthetic Methodologies

The quest for more efficient and selective chemical transformations is a driving force in modern organic synthesis. Molecules that contain multiple, distinct reactive sites are invaluable tools for developing and testing new synthetic methods. This compound, with its array of functional groups, is well-suited for this purpose.

As a Model Substrate for Catalytic Method Development

The structure of this compound is ideal for serving as a model substrate in the development of novel catalytic systems. The presence of the pyridine nitrogen allows for potential coordination to a metal center, which can direct subsequent transformations. nih.govbeilstein-journals.org The terminal alkyne is a versatile functional group that can participate in a wide range of catalytic reactions, including cross-coupling, cycloadditions, and hydrofunctionalizations.

Researchers could employ this compound to test the efficacy of new catalysts for reactions such as Sonogashira, Suzuki, or Negishi cross-couplings at the pyridine ring (after conversion of a C-H bond to a halide) or at the alkyne. Furthermore, the development of new hydroamination or hydroarylation reactions could utilize the hexynyl moiety.

Below is an illustrative table representing hypothetical data from a study on a novel nickel-catalyzed cross-coupling reaction using this compound as a model substrate.

| Entry | Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) |

| 1 | Ni(COD)₂ | PPh₃ | Toluene | 80 | 45 |

| 2 | NiCl₂(dppp) | - | DMF | 100 | 65 |

| 3 | NiBr₂ | IPr | Dioxane | 120 | 88 |

| 4 | Ni(acac)₂ | SIPr | THF | 60 | 72 |

This table is for illustrative purposes and does not represent actual experimental data.

Studies in Selective C-H Functionalization Adjacent to the Nicotinate or Alkynyl Groups

Direct C-H functionalization is a powerful strategy in organic synthesis that avoids the need for pre-functionalized starting materials, thus improving atom and step economy. nih.govjepss.in The pyridine ring in this compound has several C-H bonds that could be targeted for functionalization. The electron-deficient nature of the pyridine ring makes these C-H bonds susceptible to certain types of activation. nih.gov

Selective functionalization of the C-H bonds at the C2, C4, or C6 positions of the pyridine ring would provide a direct route to more complex substituted pyridines. The nitrogen atom can act as a directing group to facilitate ortho-metalation and subsequent functionalization at the C2 and C6 positions. beilstein-journals.org Achieving selectivity for the C4 position is more challenging but is an active area of research. nih.gov

Additionally, the alkyl chain of the hexynyl group possesses C-H bonds that could be selectively functionalized. While typically less reactive than the C-H bonds on the aromatic ring, advances in catalysis have made the functionalization of sp³ C-H bonds increasingly feasible.

A hypothetical study on the selective C-H arylation of this compound could yield results such as those presented in the table below.

| Entry | Catalyst | Directing Group | Position | Yield (%) |

| 1 | Pd(OAc)₂ | None | Mixture | - |

| 2 | RuCl₃ | N-oxide | C2 | 78 |

| 3 | Rh₂(esp)₂ | Pyridine-N | C2/C6 | 65 |

| 4 | Ir(ppy)₂ | None | C4 | 30 |

This table is for illustrative purposes and does not represent actual experimental data.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.